molecular formula C24H23ClN2O5S B11231029 N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231029
M. Wt: 487.0 g/mol
InChI Key: XBNXBPUTYCZLNT-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazine ring, a methoxybenzenesulfonyl group, and a chlorophenylmethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O5S/c1-16-3-12-21-22(13-16)32-23(24(28)26-14-17-4-6-18(25)7-5-17)15-27(21)33(29,30)20-10-8-19(31-2)9-11-20/h3-13,23H,14-15H2,1-2H3,(H,26,28)

InChI Key

XBNXBPUTYCZLNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the various substituents. Common synthetic routes may include:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate amine with a phenol derivative under acidic or basic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: This step often involves the sulfonylation of the benzoxazine intermediate using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the benzoxazine intermediate reacts with a chlorophenylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

These comparisons help to understand the distinct features and potential advantages of N-[(4-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE in various applications.

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